molecular formula C8H6Br2O B8581267 2,3-Dibromo-2,3-dihydrobenzofuran

2,3-Dibromo-2,3-dihydrobenzofuran

Numéro de catalogue: B8581267
Poids moléculaire: 277.94 g/mol
Clé InChI: LHNJURNJBIRAGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dibromo-2,3-dihydrobenzofuran is a chemical building block featuring the privileged 2,3-dihydrobenzofuran scaffold, a rigid heterocyclic structure known for its stability and significant presence in bioactive molecules . This core structure is recognized as a privileged scaffold in medicinal chemistry, making it a valuable chemical platform for designing libraries of novel compounds . Researchers value this dibromo derivative as a versatile synthetic intermediate for accessing functionalized dihydrobenzofurans, which are explored for their multi-target neuroprotective activities . Compounds based on the 2,3-dihydrobenzofuran structure have demonstrated promise as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a target for anti-inflammatory therapies, and have shown potential in inhibiting Aβ fibril formation, a key process in the pathology of Alzheimer's disease . The bromine atoms on the molecule provide reactive sites for further chemical modification, allowing medicinal chemists to explore structure-activity relationships and develop new bioinspired lead compounds with enhanced affinity for therapeutic targets . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Propriétés

Formule moléculaire

C8H6Br2O

Poids moléculaire

277.94 g/mol

Nom IUPAC

2,3-dibromo-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H

Clé InChI

LHNJURNJBIRAGQ-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)C(C(O2)Br)Br

Origine du produit

United States

Applications De Recherche Scientifique

Synthetic Applications

2,3-Dibromo-2,3-dihydrobenzofuran serves as a versatile intermediate in organic synthesis. Its structural features allow for the development of complex molecules, particularly in the following contexts:

  • Pharmaceutical Synthesis : The compound is utilized in the synthesis of various bioactive molecules. For instance, it has been incorporated into libraries of compounds for drug discovery processes, particularly those targeting cancer and infectious diseases .
  • Diversity-Oriented Synthesis : Recent studies have highlighted its role in creating diverse chemical libraries based on benzofuran derivatives. This approach enables systematic exploration of structure-activity relationships (SAR), which is crucial for identifying potential lead compounds in drug development .
  • Natural Product Synthesis : The compound's framework is found in several natural products. Researchers have reported synthetic pathways to compounds like decursivine and serotobenine that contain the 2,3-dihydrobenzofuran skeleton. These natural products often exhibit significant biological activities, making their synthesis valuable for pharmacological research .

Biological Activities

The biological significance of this compound has been explored through various studies:

  • Anticancer Properties : Compounds derived from this structure have shown promise as anticancer agents. For example, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
  • Antimicrobial Activity : The dibrominated variant has also been investigated for its antimicrobial properties. Studies indicate that modifications to the benzofuran structure can enhance its efficacy against a range of pathogens .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Brominated Dihydrobenzofurans

Compound Name Substituents Key Features Applications/Reactivity References
2,3-Dibromo-2,3-dihydrobenzofuran Br at C2, C3 High electrophilicity due to bromine; used in Pd-mediated coupling reactions. Precursor for melatonin receptor agonists, sodium-hydrogen exchange inhibitors.
5,7-Dibromo-2,3-dihydrobenzofuran Br at C5, C7 Enhanced stability under acidic conditions; regulated under GHS protocols. Limited pharmacological data; primarily studied for safety profiles.
4-Bromo-2,3-dihydrobenzofuran Br at C4 Versatile intermediate for 4-substituted derivatives via Suzuki coupling. Synthesis of substituted dihydrobenzofurans for drug discovery.
3-Methylene-2,3-dihydrobenzofuran CH2 at C3 Reactive α,β-unsaturated system; synthesized via Ru-carbene cycloisomerization. Intermediate in deuterium-labeled compound synthesis.
2,2,5,5-Tetraphenyl-3,4-dibromo-2,5-dihydrofuran Br at C3, C4; Ph at C2, C5 Hexasubstituted dihydrofuran with Br⋯Br contacts; crystallographically characterized. Model for studying non-covalent interactions (C–H⋯H, Br⋯Br).

Méthodes De Préparation

Reaction Conditions and Workup

In a typical procedure, benzofuran (1.00 g, 8.47 mmol) is dissolved in CH₂Cl₂ (25 mL), and bromine (0.87 mL, 17 mmol) is added dropwise at room temperature. The reaction completes within 30 minutes, as monitored by TLC. The mixture is subsequently washed with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess bromine, followed by saturated brine to remove residual impurities. After drying over anhydrous sodium sulfate (Na₂SO₄), the solvent is evaporated under reduced pressure to yield a crude solid. Purification via flash chromatography or recrystallization affords the product as a white crystalline solid in 97% yield.

Structural Characterization

The product’s structure is confirmed by ¹H-NMR spectroscopy (CDCl₃, δ):

  • 5.75 ppm (1H, singlet): Proton at the 3-position of the dihydrofuran ring.

  • 6.92–7.54 ppm (4H, multiplet): Aromatic protons on the benzofuran moiety.

The absence of signals corresponding to the starting material or mono-brominated byproducts validates the reaction’s efficiency.

Electrochemical Bromination

Electrochemical methods offer a safer alternative to handling liquid bromine, leveraging regioselective bromination under controlled potentials. Kuroboshi and Torii demonstrated that solvent systems and electrolyte selection critically influence product formation.

Solvent-Dependent Regioselectivity

Electrolysis of benzofuran in CH₂Cl₂/H₂O (1:1) or AcOH/H₂O (10:1) with sodium bromide (NaBr) or ammonium bromide (NH₄Br) as electrolytes exclusively yields this compound. The reaction mechanism involves in situ generation of bromine radicals at the anode, which add to the benzofuran double bond. Key parameters include:

  • Current density : 10 mA/cm²

  • Temperature : 25°C

  • Reaction time : 4 hours (for complete conversion).

Advantages Over Traditional Methods

  • Safety : Eliminates direct handling of toxic bromine gas.

  • Selectivity : No competing aromatic substitution observed, unlike reactions in purely aqueous acetic acid.

Comparative Analysis of Methodologies

ParameterDirect BrominationElectrochemical Bromination
Yield 97%Not explicitly reported
Reaction Time 30 minutes4 hours
Safety Requires Br₂ handlingAvoids liquid Br₂
Regioselectivity HighExclusive
Scalability Suitable for large-scaleLimited by electrode surface

The direct method’s rapidity and high yield make it preferable for industrial applications, whereas electrochemical routes are advantageous in academic settings prioritizing safety and selectivity.

Q & A

Q. What are the common synthetic routes to 2,3-dihydrobenzofuran derivatives, and how do they apply to brominated analogs like 2,3-Dibromo-2,3-dihydrobenzofuran?

Answer: Key methodologies include:

  • Microbial Hydroxylation : Aspergillus niger catalyzes hydroxylation of o-bromophenylacetic acid, enabling subsequent cyclization to 4-bromo-2,3-dihydrobenzofuran. This intermediate can be brominated further for dibromo derivatives .
  • Palladium-Mediated Coupling : Pd catalysts facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the 4-position of 4-bromo-2,3-dihydrobenzofuran, a precursor for dibromo analogs .
  • Visible Light-Promoted Cyclization : Ortho-hydroxy-substituted para-quinone methides react with aryl diazoacetates under blue LED light and Cs₂CO₃, yielding 2,3-dihydrobenzofuran derivatives with high regioselectivity .

Q. How is structural characterization of this compound performed in crystallographic studies?

Answer:

  • X-ray Crystallography : Crystallographic data (e.g., CCDC 1828960) reveal bond angles (e.g., C–Br bonds at ~1.9 Å) and dihedral angles (e.g., 119.6–122.6° for C–C–Br–C systems). Non-covalent interactions like Br⋯Br contacts (3.5–3.7 Å) and C–H⋯π stacking are critical for lattice stabilization .
  • NMR Analysis : ¹H and ¹³C NMR confirm regioselectivity, with bromine substituents inducing deshielding (e.g., C3/C2 shifts at δ ~120–130 ppm) .

Q. What are the typical reactivity patterns of this compound in substitution reactions?

Answer:

  • Nucleophilic Substitution : Bromine atoms at C2/C3 undergo SN₂ reactions with nucleophiles (e.g., amines, alkoxides) under mild conditions (e.g., K₂CO₃ in acetone, reflux) .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ and Na₂CO₃ in THF/water (60°C, 12h), yielding biaryl derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of 2,3-dihydrobenzofurans be achieved, and what catalysts are effective?

Answer:

  • Biocatalytic Strategies : Engineered myoglobin variants (e.g., Mb(H64V, V68A)) catalyze benzofuran cyclopropanation with >99.9% enantiomeric excess (ee) and diastereoselectivity (de). Computational modeling (DFT) reveals steric and electronic tuning of the active site for stereocontrol .
  • Cu/SPDO Catalysis : Chiral Cu complexes with spirocyclic bisoxazoline ligands enable [3+2] cycloaddition of α,β-unsaturated ketones and diazoesters, achieving 90–95% ee .

Q. What computational approaches are used to predict the binding affinity and stability of 2,3-dihydrobenzofuran derivatives?

Answer:

  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS assess ligand-protein interactions (e.g., fungal CYP51 or viral proteases). Key parameters include RMSD (<2 Å), binding free energy (ΔG < −8 kcal/mol), and hydrogen-bond occupancy .
  • ADMET Prediction : SwissADME or pkCSM models evaluate solubility (LogS > −4), CYP450 inhibition (CYP3A4 IC₅₀ > 10 µM), and bioavailability (TPSA < 140 Ų) for lead optimization .

Q. How do reaction conditions influence the regioselectivity of O–H insertion/cyclization in dihydrobenzofuran synthesis?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) favor intramolecular O–H insertion by stabilizing zwitterionic intermediates.
  • Base Selection : Cs₂CO₃ enhances deprotonation of ortho-hydroxy groups, accelerating cyclization over competing pathways.
  • Light Wavelength : Blue LED (450 nm) optimizes singlet-to-triplet energy transfer in visible light-promoted reactions, reducing side-product formation .

Q. What strategies resolve contradictions in reported crystallographic data for dihydrobenzofuran derivatives?

Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯Br vs. C–H⋯H contacts) to validate packing motifs .
  • Twinned Crystal Refinement : Resolves ambiguities in datasets (e.g., overlapping reflections) using software like SHELXL .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.